1-(2-Amino-3-methylbutoxy)-2,4-difluorobenzene

Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

1-(2-Amino-3-methylbutoxy)-2,4-difluorobenzene (CAS 1503443-28-4) is a synthetic phenoxyamine compound with the molecular formula C11H15F2NO and a molecular weight of 215.24 g/mol. It features a 2,4-difluorophenyl ether core linked to a 2-amino-3-methylbutyl chain, placing it within a class of fluorinated aromatic ether amines often utilized as intermediates or scaffolds in medicinal chemistry and chemical biology.

Molecular Formula C11H15F2NO
Molecular Weight 215.24 g/mol
Cat. No. B13258610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-3-methylbutoxy)-2,4-difluorobenzene
Molecular FormulaC11H15F2NO
Molecular Weight215.24 g/mol
Structural Identifiers
SMILESCC(C)C(COC1=C(C=C(C=C1)F)F)N
InChIInChI=1S/C11H15F2NO/c1-7(2)10(14)6-15-11-4-3-8(12)5-9(11)13/h3-5,7,10H,6,14H2,1-2H3
InChIKeyZOFOKYVRHUDWSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-3-methylbutoxy)-2,4-difluorobenzene: A 2,4-Difluorinated Phenoxyamine Building Block for Research


1-(2-Amino-3-methylbutoxy)-2,4-difluorobenzene (CAS 1503443-28-4) is a synthetic phenoxyamine compound with the molecular formula C11H15F2NO and a molecular weight of 215.24 g/mol . It features a 2,4-difluorophenyl ether core linked to a 2-amino-3-methylbutyl chain, placing it within a class of fluorinated aromatic ether amines often utilized as intermediates or scaffolds in medicinal chemistry and chemical biology. This compound is commercially available from research chemical suppliers at a standard purity of 95% . Its structural attributes, including defined computed properties such as a topological polar surface area (TPSA) of 35.25 Ų and a LogP of 2.33, make it a candidate for structure-activity relationship (SAR) exploration where fluorination pattern and linker geometry are critical parameters .

2,4-Difluoro substitution motif for regioisomer SAR studies
Branched chiral linker enables stereochemical probe design
Reactive amine handle for fluorinated heterocycle synthesis

Why a Generic Fluorinated Phenoxyamine Cannot Replace 1-(2-Amino-3-methylbutoxy)-2,4-difluorobenzene


The performance of a phenoxyamine scaffold in a biological or chemical system is highly sensitive to the specific positioning of fluorine substituents on the aromatic ring and the structure of the aminoalkyl linker. Compounds within this class, such as the 3,5-difluoro or mono-fluoro regioisomers, share identical molecular formulas but exhibit distinct electronic configurations and steric profiles . Even subtle changes in fluorine substitution patterns can profoundly alter a molecule's dipole moment, metabolic stability, and target binding affinity. Similarly, variations in the linker chain, such as moving the amine group from the 2-position to the terminal 4-position, change the geometry and flexibility of the pharmacophore, which directly impacts biological recognition . Therefore, simple substitution with a generic, off-the-shelf fluorinated analog is not scientifically valid without rigorous comparative data, as it introduces an uncontrolled variable into the experimental design.

Regioisomer Mismatch

Fluorine positions at 2,4 vs 3,5 alter electronic environment; binding profile may not transfer directly.

Fluorination Level Difference

Mono-fluoro analog has lower molecular weight and may exhibit different metabolic stability and lipophilicity.

Linker Topology Variation

Linear achiral linker lacks chiral recognition capability and projects the amine pharmacophore differently.

Quantitative Differentiation of 1-(2-Amino-3-methylbutoxy)-2,4-difluorobenzene from Closest Analogs


Fluorine Substitution Pattern: 2,4-Difluoro vs. 3,5-Difluoro Regioisomer

The target compound's 2,4-difluoro substitution creates a unique aromatic electronic environment compared to its 3,5-difluoro regioisomer. While the computed LogP (2.33) and TPSA (35.25 Ų) are identical for both molecules due to their shared empirical formula and atom connectivity, the distinct fluorine placement results in a different molecular dipole moment and electrostatic potential map . This directly influences the strength and geometry of intermolecular interactions, such as halogen bonding and pi-stacking, which are critical for molecular recognition.

Regioisomer Pattern
Class-level
2,4-Difluoro (ortho/para) vs 3,5-Difluoro (meta/meta)
Supports regioisomer-dependent SAR interpretation.
No direct comparative biological data; based on physicochemical inference.
Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

Degree of Fluorination: 2,4-Difluoro vs. 4-Monofluoro Analog

The target compound contains two electron-withdrawing fluorine atoms on the phenyl ring, in contrast to the mono-fluorinated analog. This leads to a measurable increase in molecular weight (215.24 vs. 197.25 g/mol) and alters key physicochemical properties. The additional fluorine is expected to increase metabolic stability and modulate lipophilicity, although no direct comparative LogP data for the mono-fluoro analog is available from vendor sources to confirm the magnitude of this shift .

Fluorination Level
Class-level
2,4-Difluoro (MW 215.24) vs 4-Fluoro (MW 197.25)
May influence metabolic stability profile.
No comparative LogP or stability data available.
Medicinal Chemistry Metabolic Stability Lipophilicity Modulation

Linker Topology: 2-Amino-3-methylbutyl Chain vs. 4-Aminobutyl Chain

The target compound possesses a branched 2-amino-3-methylbutyl chain, which introduces a chiral center adjacent to the amine and restricts conformational flexibility via steric hindrance from the isopropyl group. This is in stark contrast to the linear 4-aminobutyl analog. The structural difference is reflected in a measurable change in molecular formula (C11H15F2NO vs. C10H13F2NO) and molecular weight (215.24 vs. 201.21 g/mol) . The branched, chiral linker geometry is expected to project the amine pharmacophore into a different vector space compared to a linear chain.

Linker Topology
Class-level
Branched chiral vs linear achiral linker
Enables stereospecific probe design.
Geometry inferred from 2D structure; no binding data.
Chemical Biology Linker Chemistry Pharmacophore Geometry

Computational Property Profile: A Foundation for Rational Selection

The target compound has vendor-computed properties that align with drug-like chemical space: a TPSA of 35.25 Ų (well below the 140 Ų limit for oral bioavailability), a LogP of 2.33 (within the optimal 1-3 range for permeability), and 4 rotatable bonds (below the 10-bond limit for oral drugs) . While the 3,5-difluoro regioisomer shares these exact values, these parameters provide a baseline for comparing this compound against other scaffolds with different physicochemical profiles during library design and hit-to-lead optimization .

Drug-likeness Baseline
Reported
TPSA 35.25 Ų • LogP 2.33 • Rot. Bonds 4
Aligns with oral drug-like space.
Computed values; not experimentally measured.
Computational Chemistry ADME Prediction Drug-likeness

Primary Application Scenarios for 1-(2-Amino-3-methylbutoxy)-2,4-difluorobenzene Based on Structural Evidence


Building Block for Structure-Activity Relationship (SAR) Studies on Fluorinated Aromatic Ethers

The compound's specific 2,4-difluoro substitution pattern makes it an essential tool for medicinal chemists conducting SAR studies to understand the impact of aromatic fluorine position on target binding and pharmacokinetics. Using this compound allows researchers to directly compare it against its 3,5-difluoro and mono-fluoro isomers to determine which fluorination topology yields the optimal biological profile for a given target . This work is foundational in hit-to-lead optimization.

Chiral Probe for Investigating Stereospecific Biological Interactions

Unlike achiral linear-linker analogs, this compound possesses a chiral center at the 2-position of the aminoalkyl chain, making it a valuable building block for synthesizing enantiomerically pure compounds. It can be used to create matched molecular pairs to probe the stereospecificity of target proteins, such as G protein-coupled receptors (GPCRs) or enzymes, where the spatial presentation of the amine is critical for activity .

Precursor for the Hydrochloride Salt Form for Biological Assays

The free base form (CAS 1503443-28-4) is a direct precursor to the hydrochloride salt (CAS 1864059-80-2), which is also commercially available at 95% purity . The free base can be used to generate a panel of different salt forms or conjugates, enabling formulation screening and solubility optimization studies. The computed LogP of 2.33 suggests balanced hydrophilicity/lipophilicity, making it suitable for both biochemical and cell-based assays after appropriate formulation.

Starting Material for the Synthesis of Novel Fluorinated Heterocycles

The primary amine and the ether linkage provide two synthetic handles for diversification. The 2,4-difluorophenyl ring system is a common motif in liquid crystal intermediates and pharmaceuticals . This compound can serve as a versatile building block for constructing libraries of fluorinated heterocycles, such as benzimidazoles or quinazolines, through well-established amine cyclization reactions.

Application
Selection Property
Validation Focus
SAR studies of fluorinated aromatic ethers
2,4-Difluoro substitution pattern
Regioisomer binding and PK comparison
Chiral probe for stereospecific interactions
Branched chiral 2-amino linker
Enantiomer-specific target engagement
Salt-form and formulation screening
Free base amine form
Salt solubility and assay compatibility
Synthesis of fluorinated heterocycles
Reactive primary amine and ether
Heterocycle library diversification
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